molecular formula C26H39NNa2O9S B15293694 N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt

N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt

Cat. No.: B15293694
M. Wt: 587.6 g/mol
InChI Key: GXMLDKBASUJHJM-MCWXGNBCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt is a complex organic compound with significant biochemical and industrial applications. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a sulfooxy group, and a glycine moiety. It is often studied for its potential therapeutic properties and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and sulfonation reactions. The process begins with the preparation of the chol-5-en-24-yl intermediate, followed by the introduction of hydroxyl groups at specific positions. The sulfooxy group is then added through a sulfonation reaction, and the glycine moiety is attached via an amide bond formation. The final step involves the addition of disodium salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups replacing the sulfooxy group.

Scientific Research Applications

N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt involves its interaction with specific molecular targets and pathways. The compound binds to receptors on the cell surface, triggering a cascade of intracellular events that modulate gene expression and protein activity. Key pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Monosodium Salt
  • **N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]alanine Disodium Salt

Uniqueness

N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This compound’s distinct structure allows for diverse chemical reactivity and broad applicability in various scientific fields.

Properties

Molecular Formula

C26H39NNa2O9S

Molecular Weight

587.6 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3S,7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H41NO9S.2Na/c1-14(4-7-22(30)27-13-23(31)32)17-5-6-18-24-19(12-21(29)26(17,18)3)25(2)9-8-16(36-37(33,34)35)10-15(25)11-20(24)28;;/h11,14,16-21,24,28-29H,4-10,12-13H2,1-3H3,(H,27,30)(H,31,32)(H,33,34,35);;/q;2*+1/p-2/t14-,16+,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1

InChI Key

GXMLDKBASUJHJM-MCWXGNBCSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(C=C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.